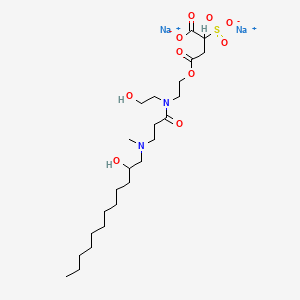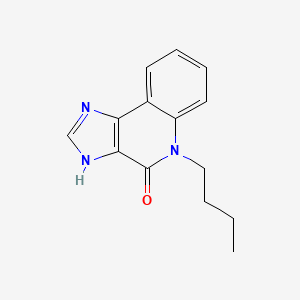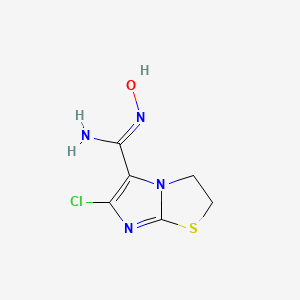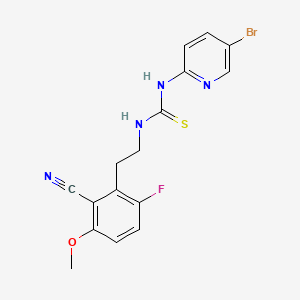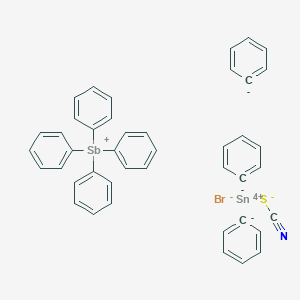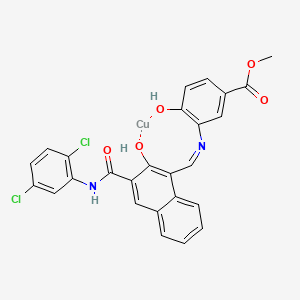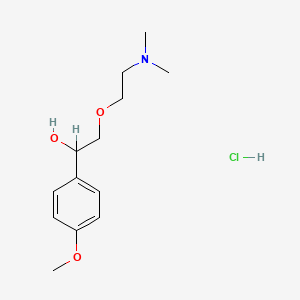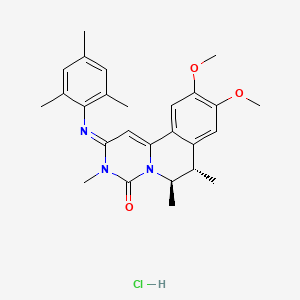
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,6,7-trimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (6R-trans)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyrimido(6,1-a)isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3,6,7-trimethyl-2-((2,4,6-trimethylphenyl)imino)-, monohydrochloride, (6R-trans)- is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are known for their diverse chemical properties and significant roles in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrimidoisoquinoline core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as methoxy and trimethylphenyl groups via nucleophilic or electrophilic substitution.
Hydrogenation: Reduction of double bonds to achieve the tetrahydro form.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or double bonds.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for their therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
作用机制
The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific structure and functional groups of the compound.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Known for their antimalarial and antibacterial properties.
Isoquinoline Derivatives: Studied for their potential in treating cardiovascular diseases.
Pyrimidine Derivatives: Widely used in the development of antiviral and anticancer drugs.
Uniqueness
4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives are unique due to their complex structure, which combines features of both pyrimidine and isoquinoline rings. This structural complexity can lead to unique chemical properties and biological activities, making them valuable in various research fields.
属性
CAS 编号 |
108589-80-6 |
|---|---|
分子式 |
C26H32ClN3O3 |
分子量 |
470.0 g/mol |
IUPAC 名称 |
(6R,7S)-9,10-dimethoxy-3,6,7-trimethyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C26H31N3O3.ClH/c1-14-9-15(2)25(16(3)10-14)27-24-13-21-20-12-23(32-8)22(31-7)11-19(20)17(4)18(5)29(21)26(30)28(24)6;/h9-13,17-18H,1-8H3;1H/t17-,18-;/m1./s1 |
InChI 键 |
RETYOYLFNORTFP-JAXOOIEVSA-N |
手性 SMILES |
C[C@@H]1[C@H](N2C(=CC(=NC3=C(C=C(C=C3C)C)C)N(C2=O)C)C4=CC(=C(C=C14)OC)OC)C.Cl |
规范 SMILES |
CC1C(N2C(=CC(=NC3=C(C=C(C=C3C)C)C)N(C2=O)C)C4=CC(=C(C=C14)OC)OC)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


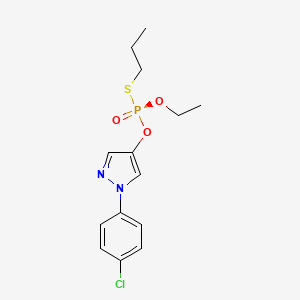
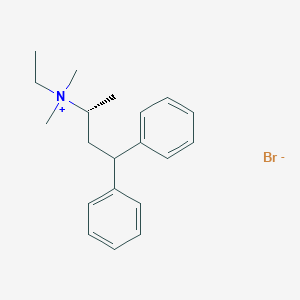
![2-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(2-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12726562.png)
